molecular formula C22H20FN3O2 B1263410 (15S)-13-[(2-fluorophenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione

(15S)-13-[(2-fluorophenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione

Cat. No. B1263410
M. Wt: 377.4 g/mol
InChI Key: RDUPLSWJXORTBB-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LSM-4239 is a member of beta-carbolines.

Scientific Research Applications

Structural and Stereochemical Analysis

The structural and stereochemical properties of related cyclopeptide alkaloids have been studied, providing insights into their physical and chemical characteristics. This includes the determination of stereochemistry and complete NMR spectroscopic data assignments, which are crucial for understanding the chemical behavior of such compounds (Nisar et al., 2010).

Chiral Resolution and Pharmaceutical Activities

Research on chiral resolution of compounds with similar structural features has been conducted. This is important for developing new antibacterial compounds, as stereomers can exhibit different pharmaceutical activities. The resolution process, involving techniques like chiral chromatography, aids in isolating optically active drugs, which is a significant step in drug development (Ali et al., 2020).

Biological Activity Studies

Studies on analogues of similar fluorinated compounds have been conducted to understand their biological activities. These include the synthesis of various analogues and their evaluation against specific biological targets, like chemically induced skin papillomas in mice. Such research is vital for drug discovery and understanding the therapeutic potential of these compounds (Lovey & Pawson, 1981).

DNA Interaction Studies

The interaction of related compounds with DNA has been investigated. This includes studies on how certain ligands bind to metal centers and their impact on DNA structures, such as inducing B- to Z-DNA transitions. Understanding these interactions is crucial for the development of drugs that target genetic material (Spingler & Da Pieve, 2005).

Catalytic and Reactive Properties

Research on the reactivity of structurally related compounds provides insights into their potential applications in catalysis and synthetic chemistry. This includes studying the formation of various intermediates and their reactions, which is essential for developing new synthetic methods and materials (Foster & Rees, 1985).

properties

Product Name

(15S)-13-[(2-fluorophenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione

Molecular Formula

C22H20FN3O2

Molecular Weight

377.4 g/mol

IUPAC Name

(15S)-13-[(2-fluorophenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione

InChI

InChI=1S/C22H20FN3O2/c1-22(2)19-15(14-8-4-6-10-17(14)24-19)11-18-20(27)25(21(28)26(18)22)12-13-7-3-5-9-16(13)23/h3-10,18,24H,11-12H2,1-2H3/t18-/m0/s1

InChI Key

RDUPLSWJXORTBB-SFHVURJKSA-N

Isomeric SMILES

CC1(C2=C(C[C@@H]3N1C(=O)N(C3=O)CC4=CC=CC=C4F)C5=CC=CC=C5N2)C

Canonical SMILES

CC1(C2=C(CC3N1C(=O)N(C3=O)CC4=CC=CC=C4F)C5=CC=CC=C5N2)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(15S)-13-[(2-fluorophenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione
Reactant of Route 2
Reactant of Route 2
(15S)-13-[(2-fluorophenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione
Reactant of Route 3
(15S)-13-[(2-fluorophenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione
Reactant of Route 4
(15S)-13-[(2-fluorophenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione
Reactant of Route 5
Reactant of Route 5
(15S)-13-[(2-fluorophenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione
Reactant of Route 6
Reactant of Route 6
(15S)-13-[(2-fluorophenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione

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